

Application Note: Comprehensive Spectroscopic Analysis of 4-Cyclopropylbutan-2-amine

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Compound of Interest

Compound Name: 4-Cyclopropylbutan-2-amine

CAS No.: 1337115-71-5

Cat. No.: B1524001

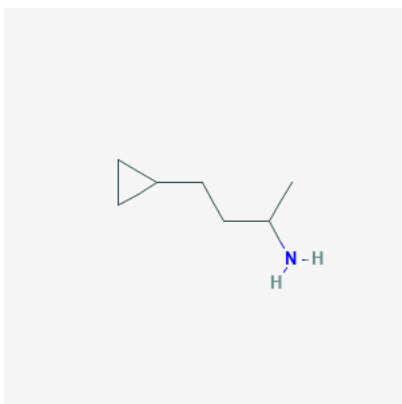
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Introduction: The Significance of 4-Cyclopropylbutan-2-amine

4-Cyclopropylbutan-2-amine is a primary aliphatic amine featuring a unique cyclopropyl moiety. This structural motif is of significant interest in medicinal chemistry due to its ability to impart favorable metabolic stability, binding affinity, and conformational rigidity to drug candidates. Accurate and comprehensive characterization of this molecule is paramount for ensuring the integrity of research and development processes. This application note outlines detailed protocols for acquiring and interpreting ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared spectra of **4-Cyclopropylbutan-2-amine**.

Molecular Structure and Properties

- Molecular Formula: $\text{C}_7\text{H}_{15}\text{N}$ ^[1]
- Monoisotopic Mass: 113.12045 Da^[1]



- Structure: (Image Source: PubChem CID 53887109)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The following protocols provide a framework for obtaining high-quality ^1H and ^{13}C NMR spectra.

^1H NMR Spectroscopy Protocol

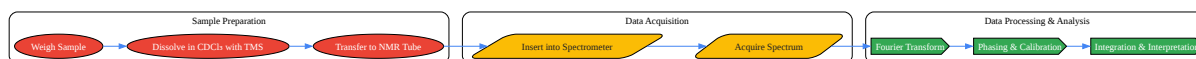
Objective: To determine the proton environment and connectivity in **4-Cyclopropylbutan-2-amine**.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **4-Cyclopropylbutan-2-amine**.
 - Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD). CDCl_3 is a common choice for initial characterization.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
 - Utilize a 400 MHz (or higher) NMR spectrometer.
 - Acquire the spectrum at room temperature.

- Typical acquisition parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay (d1): 2 seconds
 - Acquisition Time: ~4 seconds
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the spectrum to the TMS signal at 0 ppm.
 - Integrate all signals.

Workflow for ^1H NMR Analysis:



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Caption: Workflow for ^1H NMR Spectroscopy.

Predicted ^1H NMR Spectrum and Interpretation:

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
-NH ₂	~1.5 - 2.5	Broad singlet	2H	The chemical shift is variable and concentration-dependent. The signal may exchange with D ₂ O.[2]
-CH(NH ₂)-	~2.8 - 3.2	Sextet	1H	Deshielded by the adjacent nitrogen atom and coupled to the neighboring methyl and methylene protons.
-CH ₂ -	~1.4 - 1.6	Multiplet	2H	Diastereotopic protons due to the adjacent chiral center, leading to a complex multiplet.
-CH ₃	~1.1 - 1.3	Doublet	3H	Coupled to the single proton on the chiral center.
Cyclopropyl -CH-	~0.6 - 0.8	Multiplet	1H	Upfield shift characteristic of cyclopropyl protons.
Cyclopropyl -CH ₂ -	~0.1 - 0.5	Multiplet	4H	Highly shielded, resulting in

signals in the
upfield region.

¹³C NMR Spectroscopy Protocol

Objective: To identify all unique carbon environments in **4-Cyclopropylbutan-2-amine**.

Methodology:

- Sample Preparation: As described for ¹H NMR.
- Instrumentation and Data Acquisition:
 - Utilize a ¹³C NMR spectrometer, typically operating at a quarter of the proton frequency (e.g., 100 MHz for a 400 MHz instrument).
 - Employ a proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 512 or more, due to the low natural abundance of ¹³C.
- Data Processing: As described for ¹H NMR, with calibration to the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Spectrum:

Carbon	Chemical Shift (δ, ppm)	Rationale
-CH(NH ₂)-	~45 - 55	Attached to the electronegative nitrogen atom.
-CH ₂ -	~35 - 45	Aliphatic methylene carbon.
-CH ₃	~20 - 25	Aliphatic methyl carbon.
Cyclopropyl -CH-	~10 - 15	Upfield shift characteristic of cyclopropyl carbons.
Cyclopropyl -CH ₂ -	~5 - 10	Highly shielded cyclopropyl methylene carbons.

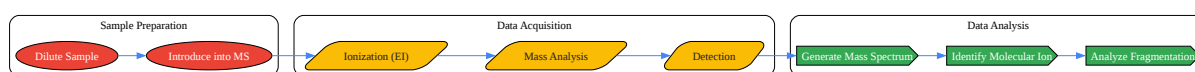
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Cyclopropylbutan-2-amine**.

Protocol (Electron Ionization - EI):

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or a GC-MS system.
- Ionization: Utilize a standard electron ionization source (70 eV).
- Mass Analysis: Scan a mass range of m/z 30-200.

Workflow for Mass Spectrometry Analysis:



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Caption: Workflow for Mass Spectrometry.

Predicted Mass Spectrum and Interpretation:

- Molecular Ion (M^+): An odd molecular weight is expected at $m/z = 113$, consistent with the nitrogen rule for a compound with one nitrogen atom.[2]
- Key Fragmentations:
 - α -cleavage: The most prominent fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen. This would result in a base peak at $m/z = 44$, corresponding to $[\text{CH}(\text{NH}_2)]^+$.

- Loss of methyl: A peak at $m/z = 98$ (M-15) due to the loss of a methyl radical.
- Loss of cyclopropyl: A peak at $m/z = 72$ (M-41) from the loss of a cyclopropyl radical.

Predicted Mass Spectrometry Data:

m/z	Ion	Notes
113	$[C_7H_{15}N]^+$	Molecular Ion
98	$[M - CH_3]^+$	Loss of a methyl group
72	$[M - C_3H_5]^+$	Loss of a cyclopropyl group
44	$[C_2H_6N]^+$	Base peak from α -cleavage

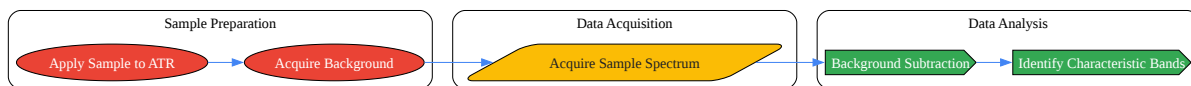
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-Cyclopropylbutan-2-amine**.

Protocol (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the clean ATR crystal.
 - Acquire the sample spectrum over a range of $4000-600\text{ cm}^{-1}$.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Workflow for IR Spectroscopy Analysis:



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Caption: Workflow for Infrared Spectroscopy.

Predicted IR Spectrum and Interpretation:

Wavenumber (cm ⁻¹)	Vibration	Description
3400-3250	N-H stretch	Two bands characteristic of a primary amine (symmetric and asymmetric stretching).[3][4]
3080-3000	C-H stretch	Cyclopropyl C-H stretching.
2960-2850	C-H stretch	Aliphatic C-H stretching.
1650-1580	N-H bend	Scissoring vibration of the primary amine.[3]
1250-1020	C-N stretch	Aliphatic amine C-N stretching.[3]
910-665	N-H wag	Out-of-plane bending of the N-H bonds.[3]

Summary and Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous characterization of **4-Cyclopropylbutan-2-amine**. The protocols and predicted data presented in this application note serve as a valuable resource for researchers, enabling efficient and accurate structural verification and purity assessment of this important chemical entity.

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